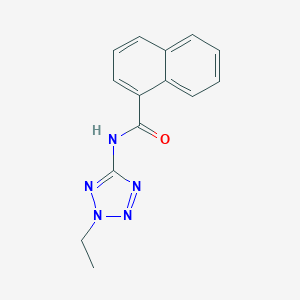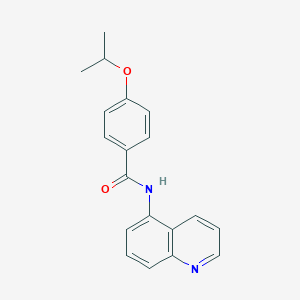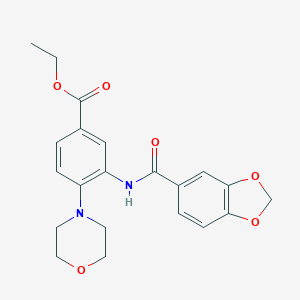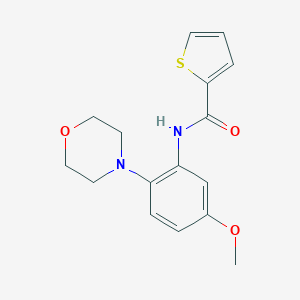![molecular formula C20H12Cl2N2O3S B350799 N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide CAS No. 824977-77-7](/img/structure/B350799.png)
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide typically involves multiple steps. One common approach is the acylation of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 4-aminophenyl furan-2-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, such as the inhibition of oxidative stress or the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(acetylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide
- 4-(3,6-dichloro-1-benzothiophene-2-carbonyl)-N-(furan-2-ylmethyl)piperazine-1-carbothioamide
Uniqueness
N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
824977-77-7 |
|---|---|
Formule moléculaire |
C20H12Cl2N2O3S |
Poids moléculaire |
431.3g/mol |
Nom IUPAC |
N-[4-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H12Cl2N2O3S/c21-11-3-8-14-16(10-11)28-18(17(14)22)20(26)24-13-6-4-12(5-7-13)23-19(25)15-2-1-9-27-15/h1-10H,(H,23,25)(H,24,26) |
Clé InChI |
GQMVKUKOQVEKDD-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butanamide](/img/structure/B350732.png)
![3,5-dimethoxy-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B350735.png)
![N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B350741.png)
![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)

![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B350811.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350851.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B350856.png)
![N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B350861.png)
![5-(4-bromophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B350862.png)

